

# physical and chemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one

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## Compound of Interest

Compound Name:	3-Hydroxy-1,3-diphenylbutan-1-one
Cat. No.:	B15489188

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## An In-depth Technical Guide on 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Hydroxy-1,3-diphenylbutan-1-one** is a  $\beta$ -hydroxy ketone that belongs to the broader class of organic compounds known as aldol adducts. Its structure, featuring two phenyl groups and a hydroxyl moiety, suggests potential for diverse chemical reactivity and biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Hydroxy-1,3-diphenylbutan-1-one**, outlines a general synthetic approach, and discusses the biological context of related compounds due to the current lack of specific data for the title compound.

## Core Data

A summary of the key identifiers and computed physicochemical properties for **3-Hydroxy-1,3-diphenylbutan-1-one** is presented below. It is important to note that experimental data for several of these properties are not readily available in the current literature.

Table 1: Identifiers and Physicochemical Properties of **3-Hydroxy-1,3-diphenylbutan-1-one**

Property	Value	Source
IUPAC Name	3-hydroxy-1,3-diphenylbutan-1-one	PubChem[1]
Synonyms	Not available	
CAS Number	6397-70-2	PubChem[1]
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	240.30 g/mol	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XLogP3	2.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

## Synthesis

The primary synthetic route to **3-Hydroxy-1,3-diphenylbutan-1-one** is the aldol condensation reaction.[2] This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds, in this case, likely acetophenone and a derivative.

## General Experimental Protocol: Aldol Condensation

The following is a generalized protocol for a base-catalyzed aldol condensation that can be adapted for the synthesis of **3-Hydroxy-1,3-diphenylbutan-1-one**.

### Materials:

- Acetophenone

- A suitable second carbonyl compound (e.g., another molecule of acetophenone or a different ketone/aldehyde)
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol or other suitable solvent
- Water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

**Procedure:**

- Dissolve the carbonyl compounds in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **3-Hydroxy-1,3-diphenylbutan-1-one**.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular synthesis.

## Chemical and Spectroscopic Characterization

Detailed experimental spectroscopic data for **3-Hydroxy-1,3-diphenylbutan-1-one** is scarce in the public domain. However, based on its structure, the following spectral characteristics would be expected:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl group, methylene protons, a methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the aromatic carbons.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds of the phenyl rings.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or associated signaling pathways of **3-Hydroxy-1,3-diphenylbutan-1-one**. However, the broader classes of compounds to which it belongs, such as  $\beta$ -hydroxy ketones and chalcone derivatives, have been the subject of extensive research.

## Context from Related Compounds

- Chalcones and their analogues: These compounds, which are  $\alpha,\beta$ -unsaturated ketones, are biosynthetically related to aldol products. They have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The cytotoxicity of many chalcone derivatives against various cancer cell lines has been well-documented.[3][4][5]
- $\beta$ -Hydroxy Ketones: This structural motif is found in numerous biologically active natural products and synthetic compounds. The ketone body  $\beta$ -hydroxybutyrate, for instance, plays a crucial role in cellular energy metabolism and has been shown to have signaling functions, including the regulation of oxidative stress and inflammation.[7][8][9][10]

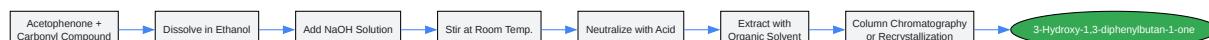
The presence of the  $\beta$ -hydroxy ketone functionality in **3-Hydroxy-1,3-diphenylbutan-1-one** suggests that it could potentially interact with biological systems, but this remains to be

experimentally verified.

## Visualizations

### Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **3-Hydroxy-1,3-diphenylbutan-1-one** via an aldol condensation reaction.



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